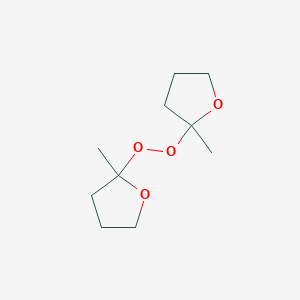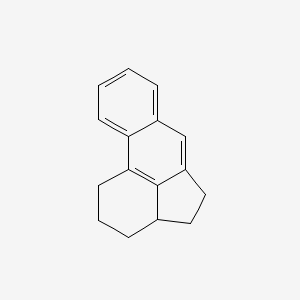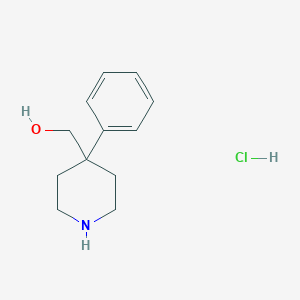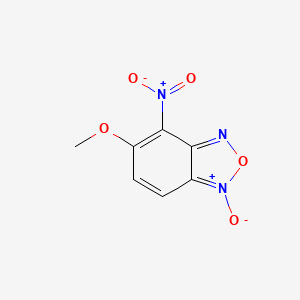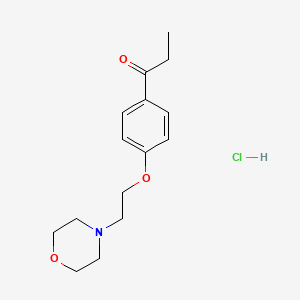
Propiophenone, 4'-(2-morpholinoethoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride typically involves the reaction of 4’-hydroxypropiophenone with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The product is then purified by recrystallization using ethanol .
Industrial Production Methods
On an industrial scale, the production of Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The morpholinoethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Propiophenone, 2’-(2-morpholinoethoxy)-, hydrochloride
- 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide
Uniqueness
Propiophenone, 4’-(2-morpholinoethoxy)-, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
特性
CAS番号 |
20800-10-6 |
|---|---|
分子式 |
C15H22ClNO3 |
分子量 |
299.79 g/mol |
IUPAC名 |
1-[4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-15(17)13-3-5-14(6-4-13)19-12-9-16-7-10-18-11-8-16;/h3-6H,2,7-12H2,1H3;1H |
InChIキー |
QUQYYKISICIKOL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)

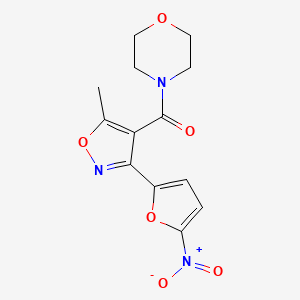
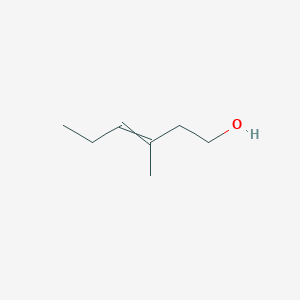
![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
